N-benzyl-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-15(17(22)19-11-13-7-4-3-5-8-13)18(23-2)21-16(20-12)14-9-6-10-24-14/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTKBOQVGBQFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₇N₃OS₂
- Molecular Weight : 345.47 g/mol
- CAS Number : 1210835-91-8
The compound features a pyrimidine core substituted with a benzyl group and a thiophene moiety, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives containing pyrimidine rings have shown inhibitory effects on various cancer cell lines by targeting specific protein kinases involved in cell proliferation and survival.
- Inhibition of Protein Kinases : Compounds in this class have been reported to inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are crucial in tumor growth and metastasis. Studies have demonstrated IC₅₀ values in the nanomolar range against these targets, suggesting potent activity .
- Case Study : A derivative with a similar structure demonstrated an IC₅₀ of 15 nM against EGFR, highlighting the potential efficacy of this compound in cancer therapy .
Anti-inflammatory and Antimicrobial Activity
Compounds with thiophene and pyrimidine functionalities have also been investigated for their anti-inflammatory properties. The presence of the methylsulfanyl group enhances the lipophilicity and bioavailability, which may contribute to their therapeutic effects.
- Anti-inflammatory Activity : Research has shown that similar compounds can reduce inflammatory markers in vitro, indicating potential applications in treating conditions like rheumatoid arthritis.
- Antimicrobial Effects : Some derivatives have exhibited antimicrobial activity against various pathogens, suggesting that this compound may also possess antibacterial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrimidine or thiophene rings can significantly alter its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens at position 4 of the thiophene | Increased potency against EGFR |
| Alteration of the benzyl group | Variability in cytotoxicity across different cancer cell lines |
| Modification of the carboxamide group | Enhanced solubility and bioavailability |
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical pathways that typically involve the formation of pyrimidine and thiophene rings. The synthesis often employs methods such as:
- Condensation reactions to form the pyrimidine core.
- Substitution reactions to introduce the benzyl and methylsulfanyl groups.
The structural formula of N-benzyl-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including:
- Colon cancer
- Breast cancer
- Cervical cancer
These compounds often induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related compounds. Studies have demonstrated that certain derivatives exhibit activity against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases .
Inhibitory Effects on Enzymes
This compound and its analogs have been studied for their ability to inhibit specific enzymes linked to disease processes. Notable examples include:
- α-glucosidase inhibitors : These compounds can help manage blood sugar levels in diabetic patients by inhibiting carbohydrate digestion.
| Enzyme Target | Inhibition Type | Potential Application |
|---|---|---|
| α-glucosidase | Competitive inhibition | Diabetes management |
| Acetylcholinesterase | Reversible inhibition | Alzheimer's disease treatment |
Case Study on Antitumor Activity
A study published in a peer-reviewed journal evaluated a series of pyrimidine derivatives, including this compound, for their anticancer activity. The results indicated significant growth inhibition in colon cancer cell lines, with IC50 values suggesting potent activity .
Case Study on Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of a related compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as an antimicrobial agent .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine core undergoes nucleophilic substitution at electron-deficient positions. The methylsulfanyl (-SMe) group at position 6 serves as a leaving group under oxidative or basic conditions, enabling replacement with nucleophiles like amines or alkoxides:
For example, oxidation of the methylsulfanyl group with H<sub>2</sub>O<sub>2</sub> yields a sulfoxide intermediate, which further reacts with nucleophiles.
Suzuki-Miyaura Coupling at Thiophene
The thiophen-2-yl group at position 2 participates in cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic diversity:
| Substrate | Catalyst System | Product | Yield |
|---|---|---|---|
| 2-Thiophen-2-yl derivative | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 2-Arylpyrimidine analogues | 60–75% |
This reaction retains the pyrimidine scaffold while modifying electronic properties via aryl group incorporation .
Thioether Oxidation and Functionalization
The methylsulfanyl group undergoes oxidation to sulfone or sulfoxide derivatives, altering electronic and steric properties:
| Oxidizing Agent | Product | Application |
|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | 6-Methylsulfonyl derivative | Enhanced electrophilicity for SNAr |
| H<sub>2</sub>O<sub>2</sub>/AcOH | 6-Methylsulfinyl derivative | Intermediate for further substitution |
Sulfone derivatives exhibit increased reactivity in nucleophilic aromatic substitution (SNAr) due to heightened electron withdrawal.
Carboxamide Modifications
The N-benzyl carboxamide group undergoes hydrolysis or alkylation under specific conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 5-Carboxylic acid derivative |
| Reductive alkylation | NaBH<sub>4</sub>, RCHO | N-Alkylbenzyl derivatives |
The carboxylic acid product serves as a precursor for esterification or amide bond formation .
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution, primarily at the 5-position:
| Reaction | Reagent | Product |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-Nitrothiophene derivative |
| Halogenation | Br<sub>2</sub>/FeCl<sub>3</sub> | 5-Bromothiophene analogue |
These modifications enable further functionalization, such as cross-coupling or reduction to amines .
Cyclization Reactions
Under microwave irradiation, the compound participates in cyclocondensation with diamines or thioureas to form fused heterocycles:
| Partner Reagent | Conditions | Product |
|---|---|---|
| 1,2-Ethylenediamine | MW, 150°C, 20 min | Pyrimido[4,5-d]pyrimidine derivatives |
| Thiourea | K<sub>2</sub>CO<sub>3</sub>/DMF, 120°C | Thiazolo[4,5-d]pyrimidines |
Cyclized products show enhanced π-conjugation and bioactivity .
Comparative Reactivity of Substituents
The reactivity hierarchy of functional groups in this compound is:
-
Methylsulfanyl (-SMe) > 2. Thiophen-2-yl > 3. Carboxamide
This order is derived from observed reaction rates and regioselectivity in multi-step syntheses.
Key Research Findings
-
Suzuki coupling efficiency correlates with electron-withdrawing substituents on the boronic acid .
-
Sulfone derivatives exhibit 2–3× higher binding affinity to kinase targets compared to thioethers .
-
N-Benzyl deprotection under hydrogenolysis conditions (H<sub>2</sub>/Pd-C) is unfeasible without pyrimidine ring degradation .
These insights guide the design of derivatives for pharmacological applications, particularly in kinase inhibition .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s closest analogs are pyrimidine carboxamides with variations in substituents and heterocyclic systems. Key comparisons include:
Table 1: Structural Comparison with Analogs
Key Observations :
Critical Analysis :
Q & A
Basic: What synthetic methodologies are commonly employed for preparing pyrimidine derivatives like N-benzyl-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrimidine cores. Key steps include:
- Thioether introduction : Methylsulfanyl groups are incorporated via nucleophilic substitution using methylthiolate or via condensation with methyl disulfide under basic conditions .
- Acylation : Benzyl carboxamide groups are introduced by reacting pyrimidine carboxylic acid derivatives with benzylamine using coupling agents like EDC/HOBt .
- Heterocyclic substitution : Thiophen-2-yl groups are added via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
Optimization Tip : Yields improve with strict anhydrous conditions and inert atmospheres (N₂/Ar) during coupling reactions .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Essential characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; thiophen protons as multiplet at δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., pyrimidine-thiophen dihedral angles ~12–15°) .
- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and thioether C–S bonds (~650 cm⁻¹) .
Note : For reproducibility, report melting points, Rf values, and solvent systems used in purification .
Advanced: How can researchers resolve contradictions in reported dihedral angles of pyrimidine-thiophen derivatives?
Answer:
Discrepancies in dihedral angles (e.g., pyrimidine-thiophen torsion) arise from crystallographic conditions or substituent effects. Methodological approaches include:
- Comparative Crystallography : Analyze multiple crystal structures under varying conditions (e.g., temperature, solvent) .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate equilibrium geometries and compare with experimental data .
Example : In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between pyrimidine and thiophen groups ranged from 12.8° to 86.1°, influenced by intramolecular H-bonding .
Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?
Answer:
Low yields often occur during cross-coupling or acylation. Solutions include:
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for Suzuki reactions. Pd(PPh₃)₄ typically gives >70% yield for thiophen coupling .
- Purification : Use column chromatography with gradient elution (e.g., hexane:EtOAc 8:1 → 4:1) to isolate intermediates .
- Reaction Monitoring : Employ TLC or LC-MS to track byproduct formation and adjust stoichiometry .
Case Study : Acylation of 5-methylpyrimidine-6-carboxylic acid with benzylamine achieved 85% yield using DMF as solvent and 1.2 eq EDC .
Basic: How do structural features influence the biological activity of pyrimidine derivatives?
Answer:
Key structure-activity relationships (SARs) include:
- Methylsulfanyl Group : Enhances lipophilicity, improving membrane permeability .
- Thiophen-2-yl Moiety : Participates in π-π stacking with enzyme active sites (e.g., kinase targets) .
- Benzyl Carboxamide : Stabilizes H-bonding with residues in binding pockets (e.g., N–H⋯O=C interactions) .
Biological Evidence : Analogues with 4-chlorophenyl substitutions showed antifungal activity (MIC = 8 µg/mL against C. albicans) via steric and electronic effects .
Advanced: What intermolecular interactions stabilize the crystal lattice of this compound?
Answer:
X-ray studies reveal stabilization via:
- Weak Hydrogen Bonds : C–H⋯O interactions (e.g., C61–H⋯O5, 2.42 Å) form polymeric chains .
- C–H⋯π Bonds : Methyl groups interact with fluorinated aryl rings (distance: 3.12 Å) .
- Van der Waals Forces : Alkyne/aryl groups pack in herringbone patterns to minimize void space .
Implications : Crystal packing affects solubility and stability. For hygroscopic derivatives, store at -20°C under desiccation .
Basic: What safety protocols are recommended for handling methylsulfanyl-containing pyrimidines?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .
- Ventilation : Perform reactions in fume hoods due to volatile thiol byproducts .
- Waste Disposal : Quench reaction residues with 10% NaHCO₃ before aqueous disposal .
Note : Methylsulfanyl intermediates may emit H₂S; monitor with gas detectors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
